6alpha-Methoxy-3,17beta-diacetyl Estradiol
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Overview
Description
6alpha-Methoxy-3,17beta-diacetyl Estradiol is a synthetic derivative of estradiol, a primary female sex hormone. Estradiol plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics. The modification of estradiol to form this compound involves the addition of methoxy and acetyl groups, which can alter its biological activity and pharmacokinetic properties .
Preparation Methods
The synthesis of 6alpha-Methoxy-3,17beta-diacetyl Estradiol typically involves several steps:
Starting Material: The synthesis begins with estradiol.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, employing techniques such as column chromatography for purification.
Chemical Reactions Analysis
6alpha-Methoxy-3,17beta-diacetyl Estradiol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6alpha-Methoxy-3,17beta-diacetyl Estradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of estradiol derivatives.
Biology: Researchers use it to investigate the role of estradiol in cellular processes and its interaction with estrogen receptors.
Medicine: It is explored for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 6alpha-Methoxy-3,17beta-diacetyl Estradiol involves its interaction with estrogen receptors (ERs). Upon binding to ERs, it can modulate the transcription of estrogen-responsive genes, influencing various physiological processes. The methoxy and acetyl modifications may affect its binding affinity and selectivity for ER subtypes, potentially altering its biological effects .
Comparison with Similar Compounds
6alpha-Methoxy-3,17beta-diacetyl Estradiol can be compared with other estradiol derivatives such as:
17alpha-Estradiol: A stereoisomer with lower estrogenic potency but similar anti-inflammatory effects.
17beta-Estradiol: The parent compound with high estrogenic activity and widespread use in hormone therapy.
Ethinylestradiol: A synthetic derivative with enhanced oral bioavailability, commonly used in oral contraceptives.
The uniqueness of this compound lies in its specific structural modifications, which can provide distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(6S,8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21+,22+,23+/m1/s1 |
InChI Key |
IPPGPZOSMJMVES-IPMRPHAHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)OC(=O)C)OC)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Origin of Product |
United States |
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